molecular formula C22H22O8 B1678966 Podophyllotoxin CAS No. 518-28-5

Podophyllotoxin

Cat. No. B1678966
CAS RN: 518-28-5
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-XVVDYKMHSA-N
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Description

Podophyllotoxin (PTOX) is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . It’s used as a chemotherapeutic agent for a variety of cancers . It’s also the active ingredient in Podofilox, a medical cream used to treat genital warts and molluscum contagiosum .


Synthesis Analysis

Podophyllotoxin derivatives with various nitrogen-containing heterocycles have been designed and synthesized . Two different synthetic approaches to novel heterocyclic hybrid compounds of 4-azapodophyllotoxin were investigated . The biosynthesis of podophyllotoxin is not fully understood, but its optical activity suggests enzyme-mediated processes .


Molecular Structure Analysis

Podophyllotoxin consists of five rings with four chiral centers, one trans-lactone, and one aryl tetrahydronaphthalene skeleton with multiple modification sites . Most of the molecular structure modifications of PTOX are focused on its C-4 position .


Chemical Reactions Analysis

Podophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . The aryl transfer is thought to be initiated by the addition of the silyl radical to the thiocarbonyl .


Physical And Chemical Properties Analysis

Podophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 597.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

Anticancer Applications

  • Podophyllotoxin has been foundational in the development of several cancer treatments. Its derivative, Etoposide (VP-16), is used clinically for treating cancers like small cell lung carcinoma and testicular cancer. This compound works by inhibiting DNA topoisomerase II, leading to double strand breaks in DNA (Damayanthi & Lown, 1998).
  • Research has shown that Podophyllotoxin and its derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain newly synthesized derivatives of Podophyllotoxin have shown significant selectivity against human colon carcinoma cells (Castro et al., 2004).

Development of New Anticancer Agents

  • Continuous research is being conducted to improve the efficacy and reduce the toxicity of Podophyllotoxin derivatives. For instance, the modification of Podophyllotoxin's structure has led to the development of new derivatives with potential antitumor activity (Shah et al., 2021).
  • Efforts are being made to find renewable sources for Podophyllotoxin, including its production from microbial sources, to overcome the limitations of its natural extraction (Kumari et al., 2017).

Mechanisms of Action and Biosynthesis

  • The mechanisms of action of Podophyllotoxin and its derivatives have been a subject of extensive study. These compounds are known to target cellular structures and processes like tubulin and topoisomerase II, which are crucial in cell division (Fan et al., 2021).
  • Research into the biosynthesis of Podophyllotoxin in plants and its synthetic biology for production in microorganisms has also been explored, setting a foundation for efficient production using cell factories (Meng et al., 2021).

Future Prospects

  • The ongoing research and development in the field of Podophyllotoxin derivatives are critical in advancing cancer treatment. Efforts are being made to address challenges like systemic toxicity, drug resistance, and low bioavailability of these derivatives (Zhao et al., 2020).

Safety And Hazards

Podophyllotoxin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made to improve the druggability of these drugs and seek structure-optimization strategies .

properties

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
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InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1
Source PubChem
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InChI Key

YJGVMLPVUAXIQN-XVVDYKMHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
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Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
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Molecular Formula

C22H22O8
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DSSTOX Substance ID

DTXSID3045645
Record name Podofilox
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Molecular Weight

414.4 g/mol
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Physical Description

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid
Record name Podofilox
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Solubility

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L
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Vapor Pressure

8.3X10-15 mm Hg at 25 °C /Estimated/
Record name PODOFILOX
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Mechanism of Action

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication, The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode.
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Product Name

Podofilox

Color/Form

Solvated crystals

CAS RN

518-28-5, 9000-55-9, 477-47-4
Record name Podophyllotoxin
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Record name 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one
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Melting Point

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,900
Citations
C Canel, RM Moraes, FE Dayan, D Ferreira - Phytochemistry, 2000 - Elsevier
Podophyllin, an ethanolic extract of Podophyllum peltatum L. or P. emodi Wall (syn. P. hexandnum Royle), is a good source of the aryltetralin-type lignan, podophyllotoxin. The latter …
Number of citations: 555 www.sciencedirect.com
Y Qian Liu, L Yang, X Tian - Current Bioactive Compounds, 2007 - ingentaconnect.com
… and medicinal chemistry of podophyllotoxin, and addresses the … important analogues of podophyllotoxin and their contribution … the contributions of podophyllotoxin-related research to …
Number of citations: 205 www.ingentaconnect.com
Z Shah, UF Gohar, I Jamshed, A Mushtaq, H Mukhtar… - Biomolecules, 2021 - mdpi.com
Podophyllotoxin, along with its various derivatives and … Podophyllotoxin and its naturally occurring congeners have low … including microbial origin for podophyllotoxin is another possible …
Number of citations: 71 www.mdpi.com
M Gordaliza, PA Garcıa, JMM Del Corral, MA Castro… - Toxicon, 2004 - Elsevier
Several podophyllotoxin derivatives modified in the A, B, C, D and E rings were prepared from podophyllotoxin and methyl isoxazopodophyllic acid and evaluated for their cytotoxicity …
Number of citations: 649 www.sciencedirect.com
BF Issell - Cancer chemotherapy and pharmacology, 1982 - Springer
… a new wave of interest in future podophyllotoxin research and development. podophyllin revealed a number of compounds including podophyllotoxin. These natural products, however, …
Number of citations: 232 link.springer.com
M Gordaliza, MA Castro… - Current …, 2000 - ingentaconnect.com
… and antiviral properties such as podophyllotoxin and two of their … The mechanism by which podophyllotoxin blocks cell division … Other podophyllotoxin derivatives has also been reported …
Number of citations: 341 www.ingentaconnect.com
WJ Gensler, F Johnson, ADB Sloan - Journal of the American …, 1960 - ACS Publications
… In contrast, zinc borohydride regenerates podophyllotoxin … dioxide readily oxidizes podophyllotoxin and picropodophyllin … the-tetralol structures of podophyllotoxin and …
Number of citations: 296 pubs.acs.org
M Guerram, ZZ JIANG, LY Zhang - Chinese Journal of Natural Medicines, 2012 - Elsevier
ABSTRACT: The aryltetralin-type lignan podophyllotoxin, the … Today, podophyllotoxin serves as the starting material for the … , that is, podophyllotoxin and summarizes its structural …
Number of citations: 114 www.sciencedirect.com
A Kamal, SM Ali Hussaini, A Rahim… - Expert opinion on …, 2015 - Taylor & Francis
Introduction: Podophyllotoxin (PPT) is a naturally occurring antimitotic agent and an interesting lead in the development of anticancer agents. Its optimization led to the development of …
Number of citations: 69 www.tandfonline.com
H Ardalani, A Avan… - Avicenna journal of …, 2017 - ncbi.nlm.nih.gov
Objective: The aim of the present review is to give an overview about the role, biosynthesis, and characteristics of Podophyllotoxin (PTOX) as a potential antitumor agent with particular …
Number of citations: 166 www.ncbi.nlm.nih.gov

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